Product packaging for Benzene-1,2,3-triol;methanesulfonic acid(Cat. No.:CAS No. 126615-05-2)

Benzene-1,2,3-triol;methanesulfonic acid

Cat. No.: B14270054
CAS No.: 126615-05-2
M. Wt: 414.4 g/mol
InChI Key: JBBVLCWPFCCSDH-UHFFFAOYSA-N
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Description

Benzene-1,2,3-triol;methanesulfonic acid (C7H10O6S) is a chemical complex of significant interest in advanced research due to the synergistic properties of its components. The compound combines benzene-1,2,3-triol (pyrogallol), a polyphenolic compound, with methanesulfonic acid (MSA), a strong organic acid. MSA is recognized as a "green acid" with strong acidity, high thermal stability, and a low vapor pressure, making it a valuable non-oxidizing and non-volatile reagent for various applications . Its conjugate base, the mesylate anion, is non-toxic and exhibits high solubility for metal salts, which is beneficial in electrochemical and catalytic systems . Research into this compound may explore its utility as a potent acid catalyst in organic synthesis, where the polyol structure could form hydrogen bond networks that significantly enhance the acidity of the sulfonic acid group, a mechanism discussed in theoretical studies on similar systems . Furthermore, the phenolic nature of benzene-1,2,3-triol suggests potential for investigation in antimicrobial studies, similar to research conducted on analogous compounds like benzene-1,2,4-triol . This reagent is provided exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O12S3 B14270054 Benzene-1,2,3-triol;methanesulfonic acid CAS No. 126615-05-2

Properties

CAS No.

126615-05-2

Molecular Formula

C9H18O12S3

Molecular Weight

414.4 g/mol

IUPAC Name

benzene-1,2,3-triol;methanesulfonic acid

InChI

InChI=1S/C6H6O3.3CH4O3S/c7-4-2-1-3-5(8)6(4)9;3*1-5(2,3)4/h1-3,7-9H;3*1H3,(H,2,3,4)

InChI Key

JBBVLCWPFCCSDH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

Synthetic Methodologies for Benzene 1,2,3 Triol Methanesulfonate Derivatives

Direct Esterification and Sulfonylation Routes

Direct synthetic routes offer a straightforward approach to introduce methanesulfonate (B1217627) or sulfonic acid groups to the pyrogallol (B1678534) structure. These methods typically involve the reaction of the hydroxyl groups of pyrogallol or the electrophilic substitution on its aromatic ring.

Conventional Esterification Techniques with Methanesulfonyl Halides

The most direct method for the synthesis of benzene-1,2,3-triol methanesulfonate esters involves the reaction of pyrogallol with a methanesulfonyl halide, typically methanesulfonyl chloride (mesyl chloride), in the presence of a base. This reaction leads to the formation of one or more methanesulfonate (mesylate) ester linkages at the hydroxyl positions of the pyrogallol ring. The degree of esterification (mono-, di-, or tri-substitution) can be controlled by the stoichiometry of the reactants and the reaction conditions.

The reaction is generally carried out in an inert solvent, such as dichloromethane, at reduced temperatures to control the exothermic nature of the reaction. researchtrends.netresearchgate.net A base, commonly pyridine (B92270) or another non-nucleophilic amine, is required to neutralize the hydrochloric acid byproduct generated during the reaction. researchtrends.net The hydroxyl groups of pyrogallol are converted to their corresponding mesylates, which are excellent leaving groups in nucleophilic substitution reactions. researchgate.net

The general scheme for the esterification of a phenol (B47542) with methanesulfonyl chloride is as follows:

Ar-OH + CH₃SO₂Cl + Base → Ar-OSO₂CH₃ + Base·HCl

For pyrogallol, the reaction can proceed to form benzene-1,2,3-triyl trimethanesulfonate, among other partially esterified products. The selection of the base and solvent system is crucial for optimizing the yield and selectivity of the desired product. researchgate.net

Reactant 1Reactant 2BaseSolventProductYieldReference
PhenolMethanesulfonyl chloridePyridineDichloromethanePhenyl methanesulfonate97% researchgate.net
Phenolp-Toluenesulfonyl chloridePyridineDichloromethanePhenyl p-toluenesulfonate93% researchgate.net

This table presents data for the synthesis of aryl sulfonates from phenol as a general representation of the reaction conditions.

Electrophilic Aromatic Sulfonylation Approaches for Polyhydroxylated Aromatics

Electrophilic aromatic sulfonylation introduces a sulfonic acid group (-SO₃H) directly onto the benzene (B151609) ring of pyrogallol. This reaction is a classic example of electrophilic aromatic substitution, where a strong electrophile attacks the electron-rich aromatic ring. wikipedia.orgmasterorganicchemistry.com The hydroxyl groups of pyrogallol are strongly activating and ortho-, para-directing, making the ring highly susceptible to electrophilic attack.

The common sulfonating agent is fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) or sulfur trioxide itself. libretexts.orglibretexts.org The electrophile is believed to be protonated sulfur trioxide (+SO₃H) or SO₃. chemistrysteps.com Given the three activating hydroxyl groups on the pyrogallol ring, the reaction is expected to be facile. The position of sulfonation will be directed to the carbon atoms ortho and para to the hydroxyl groups. Specifically, the C-4 and C-5 positions are the most likely sites for electrophilic attack.

The reaction is typically carried out by heating the aromatic compound with the sulfonating agent. libretexts.org The reversibility of sulfonation is a key feature; the sulfonic acid group can be removed by heating with dilute aqueous acid, which can be utilized for protective group strategies in multi-step syntheses. libretexts.orgchemistrysteps.com

Role of Methanesulfonic Acid as a Reagent or Catalyst in Direct Synthesis

Methanesulfonic acid (MSA) is a strong, non-oxidizing organic acid that can serve as both a catalyst and a reagent in organic synthesis. Its use as a catalyst is prevalent in reactions such as esterification, alkylation, and condensation, often offering advantages in terms of handling and reduced side reactions compared to mineral acids. mdpi.com

In the context of pyrogallol derivatives, methanesulfonic acid can be employed as an acidic catalyst to promote reactions such as the formation of ethers or esters. For instance, it can catalyze the reaction between pyrogallol and an alcohol or carboxylic acid. While not directly leading to a methanesulfonate derivative in a single step from pyrogallol itself, its catalytic activity is crucial in various synthetic pathways.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods for the synthesis of benzene-1,2,3-triol methanesulfonate derivatives involve the initial construction of a more complex molecular framework, which is subsequently functionalized. These multi-step sequences allow for the preparation of derivatives with more intricate structures.

Derivatization of Pyrogallol-based Macrocycles (e.g., Calix[n]pyrogallolarenes) Followed by Sulfonation

Pyrogallol-based macrocycles, such as calix[n]pyrogallolarenes, are cyclic oligomers formed from the condensation of pyrogallol with an aldehyde. wikipedia.org These bowl-shaped molecules have found extensive use in supramolecular chemistry as host molecules. Their synthesis is typically achieved by the acid-catalyzed reaction of pyrogallol and an aldehyde in an alcohol solvent. wikipedia.org

Once the calix[n]pyrogallolarene scaffold is assembled, it can be chemically modified. A common derivatization is sulfonation, which imparts water solubility to the otherwise hydrophobic macrocycle. researchgate.net The sulfonation is an electrophilic aromatic substitution reaction, typically carried out using concentrated sulfuric acid or chlorosulfuric acid. researchgate.netresearchgate.net The sulfonic acid groups are introduced onto the electron-rich aromatic rings of the pyrogallol units.

The general synthetic approach involves two main steps:

Synthesis of the Calix[n]pyrogallolarene: Pyrogallol is reacted with an aldehyde (e.g., formaldehyde (B43269), acetaldehyde) in the presence of an acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid). wikipedia.org

Sulfonation of the Macrocycle: The prepared calix[n]pyrogallolarene is treated with a sulfonating agent, such as concentrated sulfuric acid, to introduce sulfonic acid groups onto the upper rim of the macrocycle. researchgate.net

These sulfonated calix[n]pyrogallolarenes are valuable as water-soluble hosts for various guest molecules and as catalysts in aqueous media. nih.gov

PrecursorReactionReagentsProductReference
Calix[n]areneSulfonationH₂SO₄p-Sulfonato-calix[n]arene researchgate.net
Pyrogallol + AldehydeCondensationAcid catalystCalix[n]pyrogallolarene wikipedia.org

This table outlines the general synthetic steps for producing sulfonated calix[n]pyrogallolarenes.

Synthesis through Multi-component Reactions Catalyzed by Sulfonic Acids

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly efficient in building molecular complexity. Sulfonic acids, including methanesulfonic acid and p-toluenesulfonic acid, are often employed as effective catalysts for a wide range of MCRs due to their strong Brønsted acidity and operational simplicity. mdpi.commdpi.com

While specific examples of MCRs involving pyrogallol directly leading to methanesulfonate derivatives are not extensively documented, the principle can be applied. Pyrogallol, with its multiple nucleophilic hydroxyl groups and activated aromatic ring, can participate in various MCRs. A sulfonic acid catalyst can activate carbonyl compounds or other electrophiles, facilitating their reaction with pyrogallol and other components. For example, a sulfonic acid-catalyzed condensation of pyrogallol, an aldehyde, and another nucleophile could lead to complex heterocyclic structures. The resulting product could then be further functionalized, for instance, by esterification with methanesulfonyl chloride, to yield the final target molecule.

The use of sulfonic acid-functionalized solid supports or ionic liquids as catalysts in MCRs is also a growing area, offering advantages in terms of catalyst recovery and reuse. mdpi.com

Exploration of Polyol-mediated Synthetic Strategies for Sulfonated Systems

The investigation into greener and more sustainable chemical syntheses has led to the exploration of alternative reaction media, with polyols such as glycerol (B35011) and polyethylene (B3416737) glycol (PEG) emerging as promising candidates. rsc.org Their unique properties, including high boiling points, low vapor pressure, non-toxicity, and biodegradability, align well with the principles of green chemistry. rsc.orgijarsct.co.in In the context of producing sulfonated systems like benzene-1,2,3-triol methanesulfonate, polyols can serve multiple roles: as a benign solvent, a co-solvent, or even a mediator in the reaction.

Glycerol, a readily available byproduct of the biodiesel industry, has been successfully employed as a green solvent for a variety of organic transformations. ijarsct.co.inunina.itrsc.org Its high polarity and ability to form extensive hydrogen bond networks can influence reaction pathways and selectivity. ijarsct.co.in For instance, glycerol has been used as a medium for reactions involving sulfonated catalysts, demonstrating its compatibility with sulfonation chemistry. unina.it While direct studies on the methanesulfonation of pyrogallol in glycerol are not extensively documented, the existing literature supports the potential for glycerol to act as a suitable, environmentally friendly solvent for such esterification reactions, potentially replacing hazardous volatile organic compounds (VOCs). unina.itresearchgate.net

Similarly, polyethylene glycol (PEG) has been investigated as a reusable solvent medium for organic synthesis. acs.org Sulfonated PEG has also been developed as a polymer-supported, biodegradable, and recyclable catalyst, indicating the compatibility of the PEG backbone with sulfonic acid moieties. researchgate.netrsc.orgdntb.gov.ua This suggests that PEG could serve as a reaction medium for the synthesis of aryl sulfonates, facilitating product separation and catalyst recycling. acs.org

Another innovative approach involves the use of Deep Eutectic Solvents (DESs), which can be formulated from polyols like glycerol combined with a hydrogen bond donor. nih.govchemrxiv.org These DESs are gaining attention as green reaction media for various chemical processes, including sulfone and sulfonamide synthesis. nih.govchemrxiv.orgresearchgate.net A DES composed of choline (B1196258) chloride and glycerol, for example, has been shown to be an effective medium for the synthesis of sulfonamides from sulfonyl chlorides. nih.gov This suggests that a similar system could be designed for the esterification of benzene-1,2,3-triol with methanesulfonyl chloride. The tunability of DES properties allows for the optimization of reaction conditions to enhance yield and selectivity. bohrium.comresearchgate.net

The table below summarizes the characteristics of potential polyol-based media for sulfonated system synthesis.

Reaction MediumKey ComponentsRelevant Applications in LiteraturePotential Advantages for Benzene-1,2,3-triol Methanesulfonate Synthesis
Glycerol Propan-1,2,3-triolSolvent for various organic reactions, including those with sulfonated catalysts. ijarsct.co.inunina.itresearchgate.netBiodegradable, non-toxic, high boiling point, renewable source. rsc.org
Polyethylene Glycol (PEG) Polymers of ethylene (B1197577) oxideRecyclable solvent medium for Heck reactions; support for sulfonated catalysts. acs.orgresearchgate.netRecyclable, low toxicity, tunable solubility. rsc.org
Deep Eutectic Solvents (DES) e.g., Choline chloride & GlycerolSynthesis of sulfonamides and 2-quinoline sulfones. nih.govchemrxiv.orgEnvironmentally responsible, reusable, can act as both solvent and catalyst. researchgate.net

Green Chemistry Principles in the Synthesis of Benzene-1,2,3-triol Methanesulfonate Derivatives

The application of green chemistry principles to the synthesis of benzene-1,2,3-triol methanesulfonate derivatives aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, energy-efficient methods, and sustainable materials.

Solvent-Free Reaction Conditions and Related Approaches

One of the most effective green chemistry strategies is the elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Solvent-free, or solid-state, reactions offer significant advantages by reducing waste, simplifying purification processes, and often lowering energy consumption.

For the synthesis of aryl sulfonates, including methanesulfonates, solvent-free conditions have been successfully implemented. These reactions can be carried out by grinding the reactants together, sometimes with a solid support or a catalyst, to initiate the chemical transformation. For instance, the synthesis of ylidenemalononitriles has been achieved under solvent-free conditions using methanesulfonic acid in combination with morpholine (B109124) as a catalyst. This demonstrates the feasibility of using methanesulfonic acid in solvent-free systems.

The esterification of phenols with sulfonyl chlorides can be conducted without a solvent, often with the aid of a base to neutralize the hydrochloric acid byproduct. These methods are simple, efficient, and applicable to a wide range of phenols. The absence of a solvent minimizes waste and simplifies the work-up procedure, as the product can often be isolated by simple washing and filtration.

The following table outlines the benefits of solvent-free approaches for the synthesis of aryl methanesulfonates.

ParameterConventional Solvent-Based SynthesisSolvent-Free Synthesis
Solvent Use High, often using chlorinated or other hazardous solvents.None or minimal.
Waste Generation Significant, including solvent waste.Reduced, primarily byproducts of the reaction.
Energy Consumption Often requires heating for extended periods to reflux the solvent.Can be lower, especially when combined with microwave irradiation.
Work-up Procedure Often involves complex extraction and purification steps.Simpler, may only require washing or direct crystallization.
Environmental Impact Higher, due to solvent emissions and waste.Lower, contributing to a greener chemical process.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved purity of products. nih.govchemicalbook.comgoogle.comwikipedia.org This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and often unique reaction outcomes compared to conventional heating methods.

In the context of synthesizing benzene-1,2,3-triol methanesulfonate derivatives, microwave irradiation can offer several advantages. The direct ortho-acylation of phenols and naphthols using methanesulfonic acid (MSA) as a catalyst has been shown to be highly efficient under microwave stimulation, with reactions completing in minutes. This suggests that the esterification of benzene-1,2,3-triol with methanesulfonyl chloride could be significantly accelerated using microwave energy.

Microwave-assisted synthesis is also highly compatible with solvent-free conditions. The combination of these two green chemistry principles can lead to exceptionally clean and efficient reactions. For example, the microwave-assisted coupling of electron-deficient aryl halides with sulfinic acid salts to form sulfones has been achieved without the need for a catalyst. bohrium.com This highlights the potential for developing a catalyst-free, solvent-free, microwave-assisted synthesis of benzene-1,2,3-triol methanesulfonate.

The table below compares conventional heating with microwave-assisted synthesis for sulfonate ester formation.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Energy Efficiency Lower, indirect heating of the vessel.Higher, direct heating of the reaction mixture. google.com
Yield Often moderate to good.Often higher due to reduced side reactions. wikipedia.org
Purity May require extensive purification.Often higher, leading to simpler work-up.
Process Control Less precise temperature control.Precise control over temperature and pressure.

Utilization of Environmentally Benign Catalysts and Recoverable Systems

The choice of catalyst is crucial in developing a green synthetic process. Traditional catalysts are often corrosive, toxic, and difficult to separate from the reaction mixture. The development of environmentally benign and recoverable catalysts is a key area of research in green chemistry.

For the synthesis of benzene-1,2,3-triol methanesulfonate, several types of green catalysts can be considered. Methanesulfonic acid (MSA) itself is considered a green acid catalyst. rsc.orgnih.govresearchgate.net It is biodegradable, less corrosive than many mineral acids, and does not evolve toxic gases. researchgate.net MSA can be used in catalytic amounts for various organic transformations, and its liquid nature makes it easy to handle. rsc.org

Solid acid catalysts offer significant advantages in terms of separation and reusability. Silica-supported methanesulfonic acid is one such example, which can be used as a solid acid catalyst for various coupling reactions. The catalyst can be easily filtered off at the end of the reaction and potentially reused, reducing waste and cost.

Magnetically recoverable catalysts represent another innovative approach. researchgate.net These catalysts consist of a magnetic core, such as iron oxide nanoparticles, functionalized with a catalytically active species. researchgate.net After the reaction, the catalyst can be easily separated from the reaction mixture using an external magnet. researchgate.net This allows for simple and efficient catalyst recovery and reuse, minimizing catalyst leaching into the product. researchgate.net Dendrimer-based magnetic catalysts have also shown high efficiency and recyclability in coupling reactions. dntb.gov.ua

Catalyst TypeExampleKey Advantages
Green Acid Catalyst Methanesulfonic Acid (MSA)Biodegradable, less corrosive, non-volatile. rsc.orgresearchgate.net
Solid-Supported Catalyst Silica-supported MSAEasy separation, potential for reuse, reduced corrosion.
Magnetically Recoverable Catalyst Fe3O4 nanoparticles with catalytic groupsSimple magnetic separation, high reusability, reduced waste. researchgate.net

Sustainable Reagents and Feedstocks for Methanesulfonic Acid Production

Traditionally, MSA has been produced through processes that may involve hazardous reagents. However, newer, more environmentally friendly methods are being developed. A significant advancement is the direct synthesis of MSA from methane (B114726) and oleum. ijarsct.co.in This process, which can be initiated electrochemically, utilizes methane, a major component of natural gas and biogas, as a direct feedstock. unina.it This route avoids the use of more hazardous starting materials and represents a more atom-economical approach.

The electrochemical synthesis of MSA from methane and fuming sulfuric acid can be carried out under moderate conditions, offering a potentially more sustainable production pathway. unina.it Furthermore, research is ongoing to utilize renewable resources for the production of methane, which would further enhance the green credentials of MSA.

The table below summarizes different production routes for methanesulfonic acid.

Production MethodStarting MaterialsEnvironmental Considerations
Oxidation of Dimethyl Disulfide Dimethyl disulfide, Nitric acidInvolves the use of a strong oxidizing agent.
Chlorine Oxidation Dimethyl sulfide, ChlorineCo-produces large quantities of hydrochloric acid.
Direct Methane Sulfonation Methane, OleumUtilizes a simple and abundant feedstock; can be initiated electrochemically. ijarsct.co.inunina.it

Advanced Mechanistic Investigations of Benzene 1,2,3 Triol Methanesulfonate Reactions

Reaction Mechanisms of Sulfonylation and Desulfonation in Polyhydroxylated Systems

The introduction and removal of a sulfonyl group on an aromatic ring are fundamental processes in organic synthesis. In polyhydroxylated systems like Benzene-1,2,3-triol (pyrogallol), the electronic nature of the ring profoundly influences these reactions.

Electrophilic Aromatic Substitution Pathways and Intermediates

Aromatic sulfonation is a classic example of an electrophilic aromatic substitution (SEAr) reaction. bris.ac.ukyoutube.com The actual electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from fuming sulfuric acid or oleum. bris.ac.ukyoutube.com The mechanism proceeds in two principal steps:

Attack of the Electrophile : The electron-rich π-system of the aromatic ring attacks the electrophile (SO₃), leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. researchgate.netrsc.orgnih.gov

Restoration of Aromaticity : A base (often HSO₄⁻ or water) removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring. rsc.orgnih.gov

In the case of Benzene-1,2,3-triol, the three hydroxyl (-OH) groups are powerful activating substituents. They donate electron density to the aromatic ring through resonance, making it highly nucleophilic and thus extremely reactive towards electrophiles. youtube.comyoutube.com This activation directs the incoming electrophile predominantly to the ortho and para positions relative to the hydroxyl groups. For pyrogallol (B1678534), substitution is expected to occur at the positions C4, C5, and C6. The presence of multiple activating groups significantly increases the reaction rate compared to benzene (B151609).

The sulfonation reaction is notably reversible. bris.ac.uknih.gov The reverse reaction, known as desulfonation, is favored in the presence of dilute, hot aqueous acid. wikipedia.orgscilit.com The principle of microscopic reversibility dictates that the mechanism of desulfonation is the exact reverse of sulfonation. It begins with the protonation of the sulfonic acid-substituted carbon, followed by the loss of sulfur trioxide to reform the aromatic ring. rsc.org The equilibrium between sulfonation and desulfonation can be controlled by the concentration of sulfuric acid and water. wikipedia.org

Table 1: Relative Rates of Desulfonation for Toluene (B28343) Sulfonic Acids in Aqueous Sulfuric Acid (Illustrative Data for Substituted Arenesulfonic Acids)
IsomerRelative Rate Constant (krel)
ortho-Toluene Sulfonic Acid32
para-Toluene Sulfonic Acid14
meta-Toluene Sulfonic Acid1

Data adapted from studies on toluenesulfonic acids to illustrate substituent effects on desulfonation rates. The hydroxyl groups in Benzene-1,2,3-triol would be expected to show even stronger directing and rate-influencing effects.

Nucleophilic Substitution Mechanisms (SNAr) on Sulfonylated Aromatic Systems

While electron-rich aromatic rings favor electrophilic substitution, they can undergo nucleophilic aromatic substitution (SNAr) if certain conditions are met. The SNAr mechanism requires:

A potent electron-withdrawing group (EWG) positioned ortho or para to the leaving group.

A good leaving group (e.g., a halide or a sulfonate group).

A strong nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

In the context of Benzene-1,2,3-triol methanesulfonate (B1217627), the methanesulfonate group (-OSO₂CH₃) can potentially act as a leaving group. However, the three hydroxyl groups are strongly electron-donating, which deactivates the ring towards nucleophilic attack. For an SNAr reaction to occur on such a system, the ring would typically need to be further substituted with strong electron-withdrawing groups, such as nitro (-NO₂) groups, to overcome the electron-donating effect of the hydroxyls. Recent studies have also explored concerted SNAr mechanisms where the addition of the nucleophile and departure of the leaving group occur in a single step, although the stepwise pathway via a Meisenheimer complex is more traditionally cited.

Homolytic Aromatic Sulfonylation Pathways

Beyond the common electrophilic pathway, aromatic sulfonation can also proceed through a homolytic (free-radical) mechanism, though this is less common. Research has demonstrated that reactions promoted by manganese(III) acetate (B1210297) [Mn(OAc)₃] can facilitate the sulfonation of arenes using potassium metabisulfite (B1197395) (K₂S₂O₅) as a sulfonating agent. This process is believed to involve an SO₃⁻ radical anion as the key reactive species. The mechanism involves the generation of the radical, its addition to the aromatic ring to form a radical intermediate, and a subsequent oxidation and proton loss to yield the sulfonic acid product. For a highly activated system like Benzene-1,2,3-triol, such a radical pathway could be a viable, albeit less conventional, method for introducing a sulfonyl group under specific oxidative conditions.

Catalytic Mechanisms Involving Benzene-1,2,3-triol Methanesulfonate Derivatives

Aryl sulfonic acids are well-established as strong Brønsted acid catalysts in a variety of organic reactions. The sulfonic acid derivative of Benzene-1,2,3-triol would be expected to exhibit significant catalytic activity due to its high acidity.

Role as Brønsted Acid Catalysts in Organic Transformations

Brønsted acids catalyze reactions by donating a proton to a substrate, thereby increasing its electrophilicity. Aryl sulfonic acids are effective catalysts for reactions such as esterification, hydration of olefins, and Friedel-Crafts reactions. Their catalytic efficacy stems from their low pKa values, making them strong proton donors.

Derivatives of Benzene-1,2,3-triol bearing a sulfonic acid group would function as potent Brønsted acid catalysts. The proton of the -SO₃H group is highly acidic and can readily protonate substrates like alcohols or alkenes, initiating subsequent transformations. For instance, in the addition of phenols to olefins, a strong Brønsted acid like trifluoromethanesulfonic acid (triflic acid) has been shown to be a highly efficient catalyst. A sulfonic acid derivative of pyrogallol would be expected to function similarly, facilitating the formation of a carbocation from the olefin, which is then attacked by a nucleophile.

Table 2: Acidity of Representative Brønsted Acid Catalysts
Acid CatalystpKa
Trifluoromethanesulfonic Acid (TfOH)-14
p-Toluenesulfonic Acid (pTsOH)-2.8
Benzenesulfonic Acid-2.8
Sulfuric Acid (H₂SO₄)-3.0
Phenol (B47542)9.95

The pKa of Benzene-1,2,3-triol sulfonic acid is not readily available but is expected to be in the range of other strong aryl sulfonic acids.

Mechanistic Insights into Esterification Reactions

Sulfonic acids are widely used as catalysts for esterification, the reaction between a carboxylic acid and an alcohol. DFT studies on the esterification of benzenesulfonic acid with methanol (B129727) have elucidated several possible mechanistic pathways. The traditional acid-catalyzed esterification mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

However, when the sulfonic acid itself is esterified, the mechanism is different. Theoretical studies suggest that pathways involving a pentacoordinate sulfur intermediate are high in energy. Instead, two other mechanisms are more plausible:

SN1 Pathway : This pathway proceeds through the formation of a highly reactive sulfonylium cation intermediate. This intermediate is then attacked by the alcohol. This path is characterized by a low activation barrier.

SN2 Pathway : This mechanism involves the protonated alcohol acting as an alkylating agent, transferring its alkyl group to the sulfonate anion in a single concerted step. This pathway has a moderate activation barrier.

For heterogeneous sulfonic acid catalysts, the mechanism can be described by models such as the Langmuir–Hinshelwood type, where both reactants adsorb onto the catalyst surface before reacting. In contrast, homogeneous catalysts like Benzene-1,2,3-triol sulfonic acid would likely follow an Eley–Rideal mechanism, where one reactant is adsorbed and the other reacts with it from the bulk solution.

Catalytic Activity in Specific Organic Reactions (e.g., Biodiesel Production, Coumarin (B35378) Synthesis)

The compound Benzene-1,2,3-triol;methanesulfonic acid, possessing both a highly activated phenol ring and an acidic methanesulfonic acid component, presents significant potential as a catalyst in key organic transformations. Its structural features suggest it could function as a Brønsted acid catalyst, crucial for reactions such as esterification in biodiesel production and condensation reactions in coumarin synthesis.

Biodiesel Production:

Biodiesel, comprised of fatty acid methyl esters (FAME), is primarily produced through the transesterification of triglycerides and the esterification of free fatty acids (FFAs). Both reactions are efficiently catalyzed by acids. The methanesulfonic acid moiety of the title compound can act as a potent Brønsted acid catalyst. The catalytic cycle would involve the protonation of the carbonyl oxygen of a free fatty acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by an alcohol like methanol. This mechanism is fundamental to converting FFAs, often present in low-cost feedstocks, into biodiesel. researchgate.net

While direct studies on this compound are not prevalent, research on analogous sulfonated catalysts provides insight into its potential efficacy. For instance, carbon materials functionalized with sulfonic acid groups are active in esterification reactions for biodiesel production. ulisboa.pt These solid acid catalysts demonstrate the viability of using sulfonic acids in these processes, highlighting advantages like easier separation and potential for reuse. The pyrogallol component of the title compound, while primarily known as an antioxidant, could be functionalized to create a more complex, recoverable catalyst. mdpi.com However, the inherent low solubility of pyrogallol in the nonpolar biodiesel medium is a known challenge. mdpi.com

Coumarin Synthesis:

Coumarins are a vital class of heterocyclic compounds with broad applications. A primary method for their synthesis is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org Strong Brønsted acids, including methanesulfonic acid, are known to effectively catalyze this reaction. organic-chemistry.orgyoutube.com

In this context, Benzene-1,2,3-triol (pyrogallol) serves as the phenol starting material. The methanesulfonic acid component of the title compound would catalyze the reaction through two key steps: initial transesterification between the phenol's hydroxyl group and the β-ketoester, followed by an intramolecular electrophilic attack on the activated benzene ring to form the heterocyclic structure. wikipedia.org The high electron density of the pyrogallol ring, due to its three hydroxyl groups, makes it highly reactive and susceptible to this electrophilic substitution. vedantu.com Various acid catalysts have been successfully employed for Pechmann condensation using phenols like pyrogallol, demonstrating the principle of the reaction. nih.govresearchgate.net

The following table summarizes typical conditions for Pechmann condensation with different phenols and acid catalysts, illustrating the reaction environment where this compound could be applied.

Table 1: Catalyst Performance in Pechmann Condensation of Various Phenols

Phenol β-Ketoester Catalyst Temperature (°C) Yield (%) Reference
Phloroglucinol Ethyl acetoacetate Zn0.925Ti0.075O NPs 110 88 nih.gov
Pyrogallol Ethyl acetoacetate Zn0.925Ti0.075O NPs 110 85 nih.gov
Resorcinol Ethyl acetoacetate Zn0.925Ti0.075O NPs 110 89 nih.gov
m-Cresol Ethyl acetoacetate Zn0.925Ti0.075O NPs 110 65 nih.gov

Influence of Molecular Structure and Reaction Conditions on Reactivity and Selectivity

The reactivity and selectivity of this compound as a catalyst are intrinsically linked to its molecular architecture and the external conditions under which reactions are performed.

Influence of Molecular Structure:

The structure of this compound is characterized by a benzene ring with two distinct types of substituents: three hydroxyl (-OH) groups and a methanesulfonate group (likely formed as an ester with one of the hydroxyls, or as a salt).

Hydroxyl Groups: The three hydroxyl groups are powerful activating groups. Through the resonance effect, their lone pairs of electrons significantly increase the electron density of the aromatic ring, particularly at the ortho and para positions. vedantu.com This heightened nucleophilicity makes the ring highly susceptible to electrophilic attack, which is a key step in reactions like the Pechmann condensation. msu.edu

Methanesulfonate Group: In contrast, the methanesulfonate group is electron-withdrawing. Whether present as a sulfonate ester (-OSO2CH3) or as the free acid (-SO3H), it deactivates the aromatic ring through a strong inductive effect, making electrophilic substitution more difficult. msu.edu

Influence of Reaction Conditions:

The catalytic performance is highly dependent on various reaction parameters, which must be optimized to maximize yield and selectivity.

Temperature: Generally, increasing the reaction temperature accelerates the reaction rate. However, excessively high temperatures can lead to the formation of unwanted byproducts and potential catalyst degradation. For instance, in biodiesel production, optimal temperatures are often balanced to achieve high conversion without significant side reactions. mdpi.com

Catalyst Concentration: The concentration of the catalyst directly impacts the reaction rate. An optimal loading is required, as increasing the amount beyond a certain point may not lead to a significant improvement in yield and adds to the cost. Studies on related catalysts for Pechmann condensation have shown that yield increases with catalyst loading up to an optimal point (e.g., 10 mol%), after which no further benefit is observed. nih.gov

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. In some cases, solvent-free conditions are preferred to create a more environmentally friendly and efficient process, which has been shown to be effective for certain acid-catalyzed reactions. researchgate.net

Substrate Ratio: The molar ratio of reactants, such as the alcohol-to-oil ratio in biodiesel production, is a critical parameter. A large excess of alcohol can shift the equilibrium towards the product side, increasing the yield of fatty acid methyl esters. mdpi.comijsr.net

The following table illustrates the effect of reaction conditions on the yield of biodiesel, based on studies of related solid acid catalysts.

Table 2: Effect of Reaction Conditions on Biodiesel Yield Using Supported Acid Catalysts

Catalyst Feedstock Methanol:Oil Ratio Temperature (°C) Time (h) Yield (%) Reference
TPA on Bentonite Used Frying Oil 10:1 85 4.5 90 mdpi.com
Sulfonated Biochar Cooking Oil 20:1 100 15 88 mdpi.com
Sn-CaO Waste Cooking Oil 16.15:1 85.15 3.42 97.39 mdpi.com

By carefully tuning these conditions, the reactivity and selectivity of this compound can be controlled to favor the desired product formation in both biodiesel production and coumarin synthesis.

Advanced Characterization Techniques for Structural and Electronic Elucidation

Spectroscopic Methods for Molecular Structure and Functional Group Analysis

Spectroscopic techniques are indispensable for probing the molecular-level features of benzene-1,2,3-triol;methanesulfonic acid. By interacting with the molecule's nuclei, vibrational modes, and electrons, these methods provide a detailed picture of its structural and electronic makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR would provide unambiguous evidence for the presence and connectivity of both the benzene-1,2,3-triol (pyrogallol) and methanesulfonate (B1217627) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrogallol (B1678534) ring and the methyl protons of the methanesulfonate counter-ion. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the substituted benzene (B151609) ring. The methyl group of the methanesulfonic acid would appear as a singlet, typically in the range of 2.5-3.0 ppm in a solvent like DMSO-d₆. rsc.org The hydroxyl protons of the pyrogallol unit would be visible as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the compound. chemicalbook.com The pyrogallol ring would exhibit characteristic signals in the aromatic region (typically 100-150 ppm), with the chemical shifts of the hydroxyl-substituted carbons appearing at the lower field (higher ppm) end of this range. A single signal for the methyl carbon of the methanesulfonate group would be expected in the aliphatic region of the spectrum. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for pyrogallol and methanesulfonic acid moieties.

Moiety Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzene-1,2,3-triolAromatic C-H6.0 - 7.0105 - 120
Benzene-1,2,3-triolAromatic C-OH-135 - 150
Benzene-1,2,3-triolO-HVariable (broad)-
Methanesulfonic acidCH₃~2.8~40

Vibrational spectroscopy, including both FTIR and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. sapub.org For this compound, these methods would confirm the presence of hydroxyl, aromatic, and sulfonate groups.

FTIR Spectroscopy: The FTIR spectrum would show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups on the pyrogallol ring, likely involved in hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. researchgate.net The methanesulfonate ion would be identified by its strong and characteristic asymmetric and symmetric S=O stretching bands, typically found around 1200-1260 cm⁻¹ and 1040-1060 cm⁻¹, respectively. researchgate.net The S-O stretching vibration would also be present, usually near 700-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. sapub.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of the pyrogallol moiety would give rise to strong signals in the Raman spectrum. The symmetric S=O stretching vibration of the sulfonate group is also typically Raman active. researchgate.net

The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the compound, confirming the presence of all key functional groups and offering insights into intermolecular interactions like hydrogen bonding. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3200-3600 (broad)Weak
Aromatic (C-H)Stretching3000-3100Strong
Aromatic (C=C)Ring Stretching1450-1600Strong
Sulfonate (S=O)Asymmetric Stretch1200-1260Weak
Sulfonate (S=O)Symmetric Stretch1040-1060Strong
Sulfonate (S-O)Stretching700-800Moderate

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, would be employed to determine the exact mass of the benzene-1,2,3-triol cation and the methanesulfonate anion. mdpi.comnih.gov This high level of mass accuracy allows for the unambiguous determination of the elemental formula for each ion, confirming the composition of the compound. mdpi.com

Tandem Mass Spectrometry (MS/MS): Tandem MS would be used to study the fragmentation pathways of the parent ions. The benzene-1,2,3-triol cation ([C₆H₆O₃]⁺) would likely undergo fragmentation through the loss of small neutral molecules like CO or H₂O. The fragmentation of the benzene ring itself can also occur, leading to smaller charged fragments. docbrown.info The methanesulfonate anion ([CH₃SO₃]⁻) would be expected to show a characteristic fragmentation pattern, potentially losing SO₂ to form a CH₃O⁻ fragment or losing a methyl radical to form an SO₃⁻ radical anion. Analyzing these fragmentation patterns provides valuable structural confirmation.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is primarily used to study molecules with chromophores, such as conjugated π-systems.

For this compound, the UV-Vis absorption is dominated by the π→π* electronic transitions within the benzene-1,2,3-triol chromophore. spcmc.ac.in The methanesulfonate ion does not absorb significantly in the conventional UV-Vis range (200-800 nm). The benzene ring itself has characteristic absorption bands, and the presence of the three electron-donating hydroxyl groups causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. up.ac.za Typically, substituted benzenes show a primary band (E2 band) around 200-230 nm and a secondary, weaker band (B band) with fine structure around 260-290 nm. up.ac.za The exact position and intensity of these bands provide information about the electronic structure of the aromatic system.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical states of those elements within the top few nanometers of a solid sample. rsc.org

For a solid sample of this compound, XPS would provide a survey scan to identify the presence of carbon, oxygen, and sulfur. High-resolution scans of the C 1s, O 1s, and S 2p regions would offer detailed chemical state information.

C 1s: The C 1s spectrum would be deconvoluted to distinguish between the aromatic carbons of the pyrogallol ring and the methyl carbon of the methanesulfonate group. Furthermore, the carbons bonded to oxygen (C-O) in the ring would have a higher binding energy than the carbons bonded only to other carbons and hydrogen. researchgate.net

O 1s: The O 1s spectrum would be particularly informative, allowing for the differentiation between the oxygen atoms in the hydroxyl (C-O-H) groups of the pyrogallol and the oxygen atoms in the sulfonate (S=O) group.

S 2p: The S 2p spectrum would show a characteristic doublet corresponding to the sulfur atom in the +6 oxidation state, confirming the presence of the sulfonate group.

X-ray Diffraction (XRD) and Crystallographic Studies

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound can be grown, XRD analysis would provide a wealth of structural information.

The analysis would reveal:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The precise dimensions of the repeating unit of the crystal.

Atomic Coordinates: The exact position of every atom within the unit cell, allowing for the determination of precise bond lengths, bond angles, and torsion angles for both the benzene-1,2,3-triol and methanesulfonate ions. docbrown.info

Intermolecular Interactions: A detailed map of the non-covalent interactions that stabilize the crystal structure. This would be particularly important for understanding the hydrogen bonding network between the hydroxyl groups of the pyrogallol cation and the oxygen atoms of the sulfonate anion, as well as any potential π-stacking interactions between the aromatic rings. researchgate.net

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Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a detailed electronic picture of small systems, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of larger, more complex systems. MD simulations solve Newton's equations of motion for a collection of atoms, providing insights into conformational changes, intermolecular interactions, and bulk material properties.

A molecular dynamics simulation study of pure methanesulfonic acid has been performed over a wide range of temperatures. nih.govupc.edu This work calculated various thermodynamic, structural, and dynamical properties, finding good agreement with experimental data. nih.gov A key focus of the study was the analysis of hydrogen bonding and its influence on the system's properties. nih.govupc.edu

For Benzene-1,2,3-triol;methanesulfonic acid, MD simulations would be invaluable for several purposes:

Conformational Analysis: To explore the rotational freedom of the hydroxyl and methanesulfonyl groups and identify the most populated conformations in solution or the solid state.

Intermolecular Interactions: To characterize the dynamic hydrogen-bonding network between the Benzene-1,2,3-triol and methanesulfonic acid molecules, as well as with surrounding solvent molecules. This is crucial for understanding its solubility and behavior in solution.

Bulk Properties: To predict properties like density, viscosity, and diffusion coefficients of the compound in a condensed phase.

MD simulations can also be used to study the interactions of the compound with other molecules, such as biomacromolecules, to understand its potential biological activity. researchgate.netmolsimlab.comresearchgate.net

Prediction of Spectroscopic Data based on Theoretical Models

Theoretical calculations are frequently used to predict and interpret spectroscopic data. By calculating properties like vibrational frequencies or electronic transition energies, computational models can help assign features in experimental spectra and provide a deeper understanding of molecular structure and bonding.

Vibrational spectroscopy (Infrared and Raman) is particularly amenable to theoretical prediction. DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental spectra. This allows for a confident assignment of specific spectral bands to particular molecular motions (e.g., O-H stretches, C=C ring stretches, S=O stretches).

Theoretical studies on benzene (B151609) and its derivatives have used group theory and DFT to analyze their vibrational modes. china-csm.org Similarly, ab initio calculations have been performed to analyze the complete infrared spectrum of related molecules like sulfanilamide. researchgate.net For a molecule like 1,3,5-trimethoxybenzene, DFT calculations have been shown to reproduce experimental IR, Raman, and inelastic neutron scattering spectra quite well. researchgate.net

For this compound, theoretical calculations would predict the vibrational spectra, highlighting the key changes that occur upon complex formation. For example, the formation of a strong hydrogen bond or a proton transfer would cause significant shifts in the stretching frequencies of the O-H and S=O groups, which could be precisely predicted and compared with experimental data to confirm the structure of the compound.

Development of Computational Methodologies for Sulfonated Aromatic Systems

The study of sulfonated aromatic systems, such as Benzene-1,2,3-triol methanesulfonic acid, leverages a variety of advanced computational and theoretical chemistry methodologies. These techniques are essential for elucidating the complex reaction mechanisms, kinetics, and thermodynamics that are often difficult to capture through experimental means alone. The development of these methods has provided profound insights into electrophilic aromatic substitution reactions, including the sulfonation process.

Research into aromatic sulfonation has increasingly employed molecular modeling and quantum chemical calculations to map out reaction pathways. researchgate.netnih.gov Early models suggested a two-step mechanism for electrophilic aromatic substitutions, but computational studies have revealed more complex and nuanced pathways. nih.gov For instance, density functional theory (DFT) and ab initio molecular dynamics (MD) simulations have become principal tools for investigating these reactions. These methods allow researchers to model the interaction of sulfonating agents, like sulfur trioxide (SO₃), with aromatic rings at a quantum-mechanical level. nih.govrsc.org

Simulations have been developed to explore different reaction environments, including gas-phase reactions and reactions in various explicit solvents, both polar and apolar. nih.gov This is crucial as the solvent can significantly influence the reaction pathway. nih.gov Computational models have confirmed the existence of low-energy, concerted pathways involving multiple SO₃ molecules, which challenge simpler, traditional mechanisms. nih.gov These studies investigate the formation of key intermediates, such as π-complexes and Wheland (or arenium ion) intermediates, and map the transition states that connect them. researchgate.netacs.org By calculating the energy barriers for these steps, a kinetic model of the reaction can be constructed that aligns with experimental data. nih.govrsc.org

Furthermore, computational approaches are used to study the properties of the resulting sulfonated products. Methods such as ab initio molecular orbital calculations and DFT, combined with models like the polarizable continuum model (PCM) to simulate solvent effects, can accurately predict properties like oxidation potentials. researchgate.net These theoretical calculations have shown excellent agreement with experimental values derived from techniques like cyclic voltammetry, thereby validating the accuracy of the computational models. researchgate.net The development of these methodologies provides a robust framework for understanding the behavior of complex molecules like Benzene-1,2,3-triol methanesulfonic acid.

The table below summarizes key computational methodologies and their applications in the study of sulfonated aromatic systems.

Interactive Data Table: Computational Methodologies for Sulfonated Aromatic Systems

MethodologyApplicationKey Insights ProvidedRelevant Findings from Literature
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and transition states.Provides detailed energy profiles of reaction pathways; predicts stability of intermediates like σ-complexes. nih.govUsed to investigate reaction mechanisms of aromatic sulfonation in various solvents. nih.gov
Ab Initio Molecular Dynamics (MD) Simulation of atomic and molecular motion over time based on first principles.Elucidates dynamic reaction pathways and the role of solvent molecules in real-time. nih.govConfirmed a concerted pathway with a cyclic transition state involving two SO₃ molecules in benzene sulfonation. nih.gov
Molecular Orbital Theory Study of reaction mechanisms and intermediate stability.Helps in understanding the formation of π-complexes and Wheland intermediates during sulfonation. researchgate.netacs.orgProposed that toluene (B28343) sulfonation proceeds via a π-complex that rearranges to a Wheland intermediate. acs.org
Polarizable Continuum Model (PCM) Simulation of solvent effects on molecular properties.Calculates the influence of a solvent environment on thermodynamic properties and reaction barriers. researchgate.netUsed to calculate the oxidation potentials of pyrogallol (B1678534) and its derivatives in aqueous solutions. researchgate.net

Applications in Catalysis and Advanced Materials Science

Heterogeneous and Homogeneous Catalysis

The catalytic potential of this compound system is realized through various mechanisms, leveraging either the acidic component for electrophilic reactions or the functionalized organic scaffold for more complex transformations.

While not a classical organocatalyst in its own right, the combination of a pyrogallol (B1678534) framework and a sulfonic acid group embodies the principles of bifunctional catalysis. Methanesulfonic acid is a well-established homogeneous acid catalyst for various organic transformations, including polymerization and condensation reactions. acs.orggoogle.comgoogle.com The pyrogallol moiety, with its multiple hydroxyl groups, can serve as a scaffold for creating more complex catalytic systems.

Research into proline sulfonamides, for instance, has demonstrated the effectiveness of combining an organic framework (proline) with a sulfonamide group to create powerful organocatalysts for reactions like enantioselective aldol (B89426) additions. nih.gov This principle suggests the potential for designing catalysts based on pyrogallol derivatized with sulfonic acid groups. Such a catalyst could utilize the pyrogallol structure to orient substrates while the sulfonic acid group provides the catalytic activity, potentially leading to synergistic effects where two or more catalytic species act in concert to facilitate reactions. mdpi.com

A prominent application of the benzene-1,2,3-triol and methanesulfonic acid combination is in the form of pyrogallol methanesulfonate (B1217627) esters, which function as non-ionic photoacid generators (PAGs). oup.comgoogle.com These compounds are crucial components in chemically amplified photoresists, materials essential for modern microlithography. google.comgoogle.com

Upon exposure to ultraviolet radiation, the ester decomposes and releases a strong acid, methanesulfonic acid. google.com This photogenerated acid then acts as a catalyst for a cascade of chemical transformations within the surrounding polymer matrix during a subsequent heating step. google.com This catalytic process amplifies the initial photochemical event, dramatically increasing the sensitivity of the resist material. The types of acid-catalyzed reactions are diverse and critical for patterning the material. google.com

Table 1: Acid-Catalyzed Reactions in Photoresist Polymers

Reaction TypeDescriptionApplication
Deprotection The acid catalyzes the cleavage of acid-labile protecting groups from the polymer backbone, altering its solubility.Positive-tone photoresists
Cross-linking The acid activates a cross-linking agent, causing the polymer chains to become insoluble in the developer.Negative-tone photoresists
Depolymerization The acid catalyzes the breakdown of the polymer backbone into smaller, more soluble fragments.Chemically amplified resists
Electrophilic Substitution The acid can promote various electrophilic substitution reactions within the polymer matrix.Functional material patterning

This catalytic system is vital for producing the high-resolution features required in the manufacturing of integrated circuits and other microdevices. google.com

While homogeneous catalysts like methanesulfonic acid are effective, their separation from the reaction mixture can be challenging. To address this, significant research has focused on creating heterogeneous, recoverable catalysts. A common strategy involves immobilizing the active catalytic species, such as sulfonic acid groups, onto a solid support. rsc.orgnih.gov

A recoverable catalyst based on pyrogallol and methanesulfonic acid could be designed by covalently attaching the pyrogallol moiety to a solid support, which is then functionalized with sulfonic acid groups. Supports such as silica (B1680970) (SiO₂) are often used. mdpi.com To facilitate easy separation, the silica can be coated onto a magnetic nanoparticle core, like iron oxide (Fe₃O₄), creating a magnetically recoverable catalyst. mdpi.comnih.govresearchgate.net After the reaction, the catalyst can be removed from the product mixture using an external magnetic field, cleaned, and reused for multiple cycles, aligning with the principles of green chemistry. nih.govscielo.br This approach combines the high reactivity of molecular catalysts with the practical advantages of heterogeneous systems. mdpi.com

Advanced Materials Development

The unique chemical properties of the pyrogallol-methanesulfonic acid system are harnessed to create advanced materials with enhanced functionalities for specialized applications.

The incorporation of benzene-1,2,3-triol derivatives into polymers is a key strategy for imparting specific functions. As discussed, pyrogallol methanesulfonate esters are added to polymer formulations to create photosensitive materials used in the electronics industry. google.comgoogle.comgoogle.com

Beyond photoresists, the pyrogallol structure itself offers valuable properties. The multiple phenolic hydroxyl groups make pyrogallol and its derivatives potent antioxidants. When incorporated into polymers such as high-density polyethylene (B3416737) (HDPE), C-alkylcalix google.compyrogallolarenes have been shown to be effective inhibitors of oxidative degradation, particularly at elevated temperatures. researchgate.net Furthermore, pyrogallol can be polymerized via auto-oxidation to form poly(pyrogallol) nanofibers. researchgate.netnih.gov These biopolymers exhibit intrinsic antibacterial activity, making them promising for biomedical and environmental applications. researchgate.netnih.gov

Table 2: Enhanced Functionalities of Polymers Incorporating Pyrogallol Derivatives

FunctionalityIncorporated CompoundMechanismApplication Area
Photosensitivity Pyrogallol Methanesulfonate EsterPhotogeneration of methanesulfonic acid catalyst. google.comgoogle.comMicroelectronics, Photolithography
Antioxidant C-alkylcalix google.compyrogallolarenesRadical scavenging by phenolic hydroxyl groups. researchgate.netPolymer stabilization
Antibacterial Poly(pyrogallol)Generation of reactive oxygen species (ROS). nih.govBiomedical materials, Water treatment
Adhesion Gallol-containing polymersHydrogen bonding and other noncovalent interactions. researchgate.netAdhesives, Coatings

Benzene-1,2,3-triol is a fundamental building block in supramolecular chemistry, particularly for the synthesis of pyrogallolarenes. These macrocycles, a class of calixarenes, are typically formed through the acid-catalyzed condensation of pyrogallol with an aldehyde. wikipedia.orgrsc.org Strong acids like hydrochloric acid, p-toluenesulfonic acid, and potentially methanesulfonic acid, are used to drive the cyclization reaction. wikipedia.orgrsc.org

Pyrogallol google.comarenes possess a unique ability to self-assemble through hydrogen bonding into larger, capsule-like hexameric structures. wikipedia.org These nanocapsules have an internal cavity capable of encapsulating guest molecules, making them ideal hosts in host-guest chemistry and as nanoreactors for catalysis. wikipedia.orgrsc.org

For applications in aqueous systems or as molecular devices, these pyrogallolarenes can be functionalized. The introduction of sulfonic acid groups onto the calixarene (B151959) rim creates water-soluble sulfonated calix[n]arenes. nih.gov These modified macrocycles act as sophisticated receptors for specific guest molecules, including biomolecules. This property has been exploited to develop chemosensor ensembles that can detect biogenic amines, which are markers for food spoilage, demonstrating their potential in the creation of molecular sensing devices. nih.gov

Functionalization of Inorganic Supports for Catalytic and Adsorptive Applications

The modification of inorganic materials to create active and selective catalysts and adsorbents is a cornerstone of materials science. Both sulfonic acid groups and polyphenol structures are utilized to impart desired functionalities onto inorganic supports like silica and alumina.

Methanesulfonic Acid in the Functionalization of Inorganic Supports

Methanesulfonic acid (MSA) is a strong Brønsted acid that can be immobilized on inorganic supports to create potent and reusable solid acid catalysts. cdnsciencepub.com This approach combines the high catalytic activity of MSA with the robustness and ease of separation of a solid support, overcoming issues associated with the recovery and reuse of homogeneous acid catalysts. cdnsciencepub.com

Silica (SiO₂) is a commonly used support due to its low cost, stability, and large surface area, which can be readily functionalized. mdpi.com The functionalization of silica with sulfonic acid groups can be achieved through various methods, including the grafting of organosilanes containing thiol groups, followed by oxidation to sulfonic acid. nih.gov Silica-supported methanesulfonic acid has been demonstrated as an efficient catalyst for reactions such as the Pechmann reaction for the synthesis of coumarin (B35378) derivatives. cdnsciencepub.com The resulting catalyst exhibits significant Brønsted acidity and can be regenerated and reused with satisfactory results. cdnsciencepub.com

The table below summarizes the performance of a silica-supported methanesulfonic acid catalyst in an organic synthesis reaction.

CatalystReactionSolventYield (%)Reusability
MSA/SilicaPechmann Reactionn-alkanesGoodSatisfactory after regeneration

This table is based on findings related to silica-supported methanesulfonic acid catalysts. cdnsciencepub.com

Benzene-1,2,3-triol (Pyrogallol) in Adsorptive Materials

Benzene-1,2,3-triol, or pyrogallol, is a polyphenol that can be used to create resinous materials with significant adsorptive properties. These materials are particularly effective in the uptake of metal ions from aqueous solutions. For instance, a pyrogallol-formaldehyde resol nano-resin has been shown to adsorb palladium from solutions. inderscienceonline.com The mechanism of adsorption involves the oxidation of the hydroxyl groups on the pyrogallol units and the reduction of the metal ions. inderscienceonline.com

While the direct functionalization of inorganic supports like silica with pyrogallol for catalysis is less common than with sulfonic acids, pyrogallol-based resins can be considered a form of functional material for adsorptive applications. These resins exhibit a high capacity for metal ion removal.

The following table highlights the application of a pyrogallol-derived resin in metal adsorption.

Adsorbent MaterialTarget Metal IonAdsorption MechanismApplication
Pyrogallol-formaldehyde nano-resinPalladium (II)Redox reaction involving hydroxyl groupsSynthesis of Palladium nanoparticles

This table illustrates the adsorptive application of a pyrogallol-based resin. inderscienceonline.com

Applications in Ion Exchange Materials

Ion exchange is a crucial process in water treatment, purification, and chemical synthesis. Both pyrogallol and methanesulfonic acid have applications in the field of ion exchange materials.

Benzene-1,2,3-triol (Pyrogallol) in Ion Exchange Resins

Pyrogallol can be incorporated into polymer structures to create chelating ion-exchange resins. A study has detailed the synthesis of a chelating ion-exchange resin through the condensation of 8-hydroxyquinoline (B1678124) with pyrogallol and formaldehyde (B43269) as a cross-linking agent. researchgate.netresearchgate.net These types of resins are designed for the selective removal and enrichment of metal ions from aqueous solutions. researchgate.net The chelating nature of the resin, owing to the functional groups from both pyrogallol and 8-hydroxyquinoline, allows for the formation of stable complexes with metal ions, facilitating their separation. researchgate.net

The performance of such resins is evaluated based on their ion exchange capacity and their selectivity for different metal ions. The table below presents data on the ion exchange properties of a pyrogallol-containing resin.

Resin CompositionTarget Metal IonsExchange Capacity Order
8-hydroxyquinoline-pyrogallol-formaldehydeCu (II), Zn (II), Pb (II)Cu (II) > Zn (II) > Pb (II)

This data is derived from studies on pyrogallol-based chelating ion-exchange resins.

Methanesulfonic Acid in Ion Exchange Processes

Methanesulfonic acid finds its application in the context of ion exchange primarily as a regenerant for ion-exchange resins and as an eluent in ion chromatography. arkema.comnih.gov After an ion-exchange resin has become saturated with the ions it has removed from a solution, it needs to be regenerated to be reused. Strong acids are often used for this purpose to displace the captured cations from the resin. Methanesulfonic acid, being a strong and non-oxidizing acid, can be effectively used for the regeneration of cation exchange resins. arkema.comrsc.org

Furthermore, in the analytical technique of ion chromatography, which is used to separate and quantify ions, methanesulfonic acid is employed as a component of the eluent, the mobile phase that carries the sample through the chromatography column. thermofisher.comthermofisher.com Its properties allow for the efficient separation of cations. thermofisher.com

The table below summarizes the roles of methanesulfonic acid in ion exchange technologies.

Application AreaRole of Methanesulfonic AcidKey Advantage
Resin RegenerationRegenerant for cation exchange resinsStrong acidity, non-oxidizing nature
Ion ChromatographyEluent for cation separationEnables efficient separation of cations

This table outlines the applications of methanesulfonic acid in ion exchange processes. arkema.comnih.govthermofisher.comthermofisher.com

Environmental Chemistry and Fate of Benzene 1,2,3 Triol Methanesulfonate Derivatives

Environmental Persistence and Biodegradation Studies of Sulfonated Aromatics

Many synthetic sulfonated aromatic compounds are known to be poorly biodegradable, leading to their persistence in the environment and posing challenges for conventional wastewater treatment plants. nih.gov The structure of these molecules, particularly the stable carbon-sulfur bond and the hydrophilic nature of the sulfonate group, contributes to their recalcitrance. nih.govresearchgate.net

The carbon-sulfur (C-S) bond in aromatic sulfonic acids is notably stable. brandeis.edu This stability is a primary reason for the resistance of these compounds to microbial degradation. nih.gov Studies comparing aromatic sulfonic acids to their carboxylated analogs show that the sulfonated compounds are significantly more resistant to microbial attack, indicating that the sulfonic acid group is the main contributor to their persistence. nih.gov Hydrothermal degradation studies have shown that while aromatic-sulfonic acid compounds degrade under high-temperature conditions (130-160°C), they are considerably more stable than other functional groups under typical environmental conditions. brandeis.edu In contrast, alkyl sulfonic acids exhibit superior hydrothermal stability, highlighting the influence of the aromatic ring on the C-S bond's reactivity. brandeis.edu This inherent stability means that natural attenuation processes are often slow and inefficient for this class of pollutants.

The sulfonic acid group (–SO₃H) profoundly influences the biodegradability of aromatic compounds. Being highly polar and hydrophilic, this group can hinder the transport of the molecule across bacterial cell membranes, a crucial step for intracellular degradation. researchgate.net The presence of sulfonate groups on aromatic rings can render such compounds inhibitory to microbial growth, further complicating aerobic biodegradation. researchgate.net

Research has shown that the biodegradability of sulfonated aromatics is highly dependent on the number and position of the sulfonate groups, as well as other substituents on the aromatic ring. researchgate.net For instance, studies on sulfonated aromatic amines revealed that out of ten compounds tested, only two aminobenzenesulfonic acid isomers were degraded, and this occurred only under specific aerobic conditions with inocula from historically polluted sites. nih.govcore.ac.ukazregents.edu This suggests that specialized microbial populations are required for the breakdown of these compounds. The complete mineralization of these compounds involves the cleavage of the C-S bond, often resulting in the formation of sulfate, which can be detected to confirm biodegradation. nih.govazregents.edu

Compound ClassKey Findings on BiodegradabilityInfluencing FactorsCitations
p-n-Alkylbenzene Sulfonates Resistant to microbial attack in unadapted mixed cultures.The sulfonic acid substituent is the primary cause of persistence. nih.gov
Sulfonated Aromatic Amines Generally poor biodegradability; some isomers (e.g., 2- and 4-aminobenzenesulfonic acid) are degradable under specific aerobic conditions by adapted microbes.Position and number of sulfonate groups; presence of other substituents (e.g., amino groups); historical adaptation of microbial communities. researchgate.netnih.govcore.ac.ukazregents.edu
General Sulfonated Aromatics Often poorly eliminated in classical wastewater treatment. The hydrophilic sulfonate group can inhibit membrane transport in microbes.Polarity and water solubility imparted by the sulfonate group. nih.govresearchgate.net

Mobility and Distribution in Aquatic Systems and Soil Environments

The high water solubility conferred by the sulfonic acid group is a key factor in the environmental mobility of these compounds. core.ac.uk This property means they are readily transported within aquatic systems and can leach through soil profiles into groundwater. nih.gov

In aquatic environments, sulfonated aromatic compounds are found in river and surface waters due to their high solubility and discharge from industrial sources. core.ac.uk Their persistence means they can be transported over long distances from the point of contamination.

In soil, the mobility is also significant. The polar nature of these compounds suggests they will have a low affinity for organic matter and clay particles, which are major sorbents for nonpolar organic pollutants. nih.gov This leads to a higher potential for leaching and contamination of underlying aquifers. Recent studies on sulfonated PCB metabolites, for example, indicate that these transformed compounds have more polar characteristics than their parent compounds, which affects their partitioning behavior in soil and their potential for leaching. nih.gov

Advanced Analytical Methodologies for Environmental Monitoring of Sulfonated Compounds

Effective monitoring of sulfonated aromatic pollutants in various environmental matrices requires sensitive and selective analytical techniques. The trace-level concentrations and high polarity of these compounds present analytical challenges. nih.gov

Advanced analytical methods are crucial for detecting and quantifying these contaminants. longdom.org High-Performance Liquid Chromatography (HPLC) is a commonly used technique, often coupled with mass spectrometry (LC-MS) for highly sensitive and specific detection. nih.gov This combination allows for the identification and quantification of a wide range of sulfonated compounds in complex samples like wastewater and surface water. nih.gov

Other techniques that have been developed include:

Ion-pair reversed-phase liquid chromatography : This method is suitable for separating highly polar and ionic compounds like aromatic sulfonates.

Gas Chromatography (GC) : While less common for these non-volatile compounds, derivatization techniques can be used to make them amenable to GC analysis. researchgate.net

Size-Exclusion Chromatography–Inductively Coupled Plasma Mass Spectrometry (SEC-ICP-MS) : This has been used for quantifying sulfonated siderophores by tracking isotopically enriched iron complexed with the molecules, offering very low detection limits. acs.org

Sample preparation is a critical step, often involving solid-phase extraction (SPE) to concentrate the analytes from large volumes of water and remove interfering matrix components. doaj.org

Analytical TechniquePrincipleApplication for Sulfonated CompoundsDetection LimitsCitations
HPLC-MS Separates compounds based on polarity, followed by mass-based detection and quantification.Widely used for qualitative and quantitative analysis in environmental and biological matrices.Trace levels (ng/L to µg/L) nih.gov
HPLC with Conductivity Detection Separates compounds, which are then detected based on their electrical conductivity.Quantification of compounds like perfluoroalkane sulfonates.~1 mg/L (can be improved to µg/L with pre-concentration) doaj.org
¹⁹F NMR Spectroscopy Detects fluorine-containing compounds.Used for specific detection of fluorinated sulfonates.~3.6 mg/L doaj.org
SEC-ICP-MS Separates molecules by size, with elemental detection of a tagged metal (e.g., iron).Quantification of specific sulfonated compounds (e.g., siderophores) after complexation.~0.02 µmol/L acs.org

Remediation Strategies for Sulfonated Aromatic Pollutants (e.g., Phytoremediation)

Given the persistence and mobility of sulfonated aromatic pollutants, effective remediation strategies are essential. Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, has emerged as a promising, cost-effective, and environmentally friendly approach. nih.govnih.gov

Plants can absorb these pollutants from soil and water through their root systems. cpsjournal.org Once absorbed, the compounds can be metabolized (phytotransformation), stored in vacuoles (phytoextraction), or released into the atmosphere in a modified form (phytovolatilization). cpsjournal.org The effectiveness of phytoremediation can be enhanced by the synergistic action of rhizosphere microorganisms that aid in the breakdown of pollutants. mdpi.com

Several strategies can be employed to enhance the efficiency of phytoremediation for sulfonated aromatics and other pollutants:

Plant Selection : Utilizing plant species that are tolerant to the pollutant and have high uptake and metabolic capabilities.

Genetic Engineering : Developing transgenic plants with enhanced abilities to tolerate and degrade specific organic pollutants. nih.govmdpi.com

Microbial Augmentation : Inoculating the soil with plant growth-promoting bacteria (PGPB) that can both facilitate plant growth and degrade the target contaminants. mdpi.com

Soil Amendments : Modifying soil properties to increase the bioavailability of the pollutants to the plants. mdpi.com

While phytoremediation holds great potential, its application can be limited by factors such as the long timeframes required and the specific interactions between plant species, soil type, and the contaminant. scirp.org

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Field

Research into the combination of Benzene-1,2,3-triol (pyrogallol) and methanesulfonic acid has highlighted its potential primarily in the realm of catalysis and material modification. Methanesulfonic acid, a strong organic acid, has been identified as an effective catalyst in reactions involving phenolic compounds like pyrogallol (B1678534). mdpi.com Key contributions stem from its utility in enhancing the properties of pyrogallol derivatives for specific applications. For instance, methanesulfonic acid has been used as a catalyst in the synthesis of alkyl phenols, a reaction that improves the solubility and oxidative stability of phenolic compounds in biodiesel. mdpi.com

Pyrogallol itself is a well-known antioxidant, but its application can be limited by its low solubility in non-polar media such as oils. mdpi.comresearchgate.net The use of methanesulfonic acid facilitates the coupling of pyrogallol with nonpolar molecules, thereby creating derivatives with enhanced solubility and stability, making them more effective additives for products like biodiesel. mdpi.com The resulting derivatives have shown improved performance in terms of acid value stability and oxidation stability compared to the parent pyrogallol. mdpi.comresearchgate.net Furthermore, methanesulfonic acid is recognized as a "green acid" due to its biodegradability and lower corrosivity (B1173158) compared to traditional mineral acids, which adds to the significance of its use in these processes. chemicalbook.comwikipedia.org

Identification of Remaining Challenges and Unexplored Avenues

Despite the promising applications, significant challenges and unexplored avenues remain. A primary challenge is the limited body of research focused specifically on a defined salt or complex of "Benzene-1,2,3-triol;methanesulfonic acid." Much of the existing literature discusses the use of methanesulfonic acid as a catalyst in reactions involving pyrogallol or its derivatives, rather than characterizing the properties and behavior of a distinct compound formed between the two.

Key challenges include:

Lack of Characterization: There is a scarcity of data on the synthesis, isolation, and detailed physicochemical characterization of a stable compound formed from pyrogallol and methanesulfonic acid.

Reaction Selectivity: While methanesulfonic acid can catalyze reactions, controlling the selectivity to obtain specific desired products with high yields remains a challenge that requires further optimization. mdpi.com

Pyrogallol Instability: Pyrogallol is sensitive to air and light, which can lead to discoloration and degradation, posing challenges for its storage and application in long-term use products. wikipedia.org Its inherent toxicity is another factor that requires careful consideration in developing new applications. wikipedia.orgsinocurechem.com

Unexplored avenues that warrant investigation include:

Detailed Mechanistic Studies: The precise catalytic mechanism of methanesulfonic acid in reactions involving pyrogallol is not fully elucidated. A deeper understanding of the reaction pathways could lead to improved catalyst design and reaction efficiency.

Exploration of Novel Derivatives: The synthesis of new derivatives by reacting pyrogallol and methanesulfonic acid with other functional molecules is a largely unexplored area that could yield materials with unique properties.

Broader Application Scope: The potential applications of this system beyond biodiesel additives, for example in pharmaceuticals, polymers, or fine chemical synthesis, have not been extensively investigated.

Prospective Research Directions in Synthesis, Mechanism, and Application

Future research should be directed towards addressing the current gaps in knowledge and expanding the utility of the pyrogallol-methanesulfonic acid system.

Prospective Research in Synthesis:

Targeted Synthesis: Efforts should focus on the controlled synthesis and isolation of a well-defined this compound salt or complex. This would involve exploring different reaction conditions (temperature, solvent, stoichiometry) and purification techniques.

Development of Supported Catalysts: Immobilizing the acidic function of methanesulfonic acid onto a solid support that also incorporates pyrogallol moieties could lead to the development of reusable, heterogeneous catalysts with enhanced stability and ease of separation.

Green Synthesis Routes: Investigating solvent-free reaction conditions or the use of bio-based solvents for the synthesis of pyrogallol derivatives using methanesulfonic acid as a catalyst would align with the principles of green chemistry. chemicalbook.com

Prospective Research in Mechanism:

Computational Modeling: Density functional theory (DFT) and other computational methods could be employed to model the interaction between pyrogallol and methanesulfonic acid, providing insights into the reaction mechanism, transition states, and the role of the catalyst.

In-situ Spectroscopic Analysis: Utilizing techniques such as in-situ FTIR and NMR spectroscopy to monitor the reaction progress in real-time could help identify key intermediates and elucidate the catalytic cycle.

Prospective Research in Application:

Advanced Antioxidants: Developing new pyrogallol-based antioxidants with superior performance by leveraging methanesulfonic acid catalysis for use in food preservation, polymers, and lubricants.

Bio-based Polymers and Materials: Exploring the use of this compound as a monomer or catalyst in the synthesis of novel bio-based polymers and functional materials with applications in coatings, adhesives, and composites. researchgate.net

Pharmaceutical Intermediates: Investigating its role as a catalyst or reagent in the synthesis of complex organic molecules that are precursors to active pharmaceutical ingredients. sinocurechem.com

Interdisciplinary Impact and Broader Implications for Sustainable Chemistry

The continued investigation of this compound has the potential for significant interdisciplinary impact and holds broader implications for the advancement of sustainable chemistry.

Interdisciplinary Impact:

Biofuel Technology: By providing a pathway to more effective and soluble antioxidants, this research can contribute to improving the long-term storage stability of biodiesel, a critical factor for its widespread adoption as a renewable energy source. mdpi.comresearchgate.net

Materials Science: The development of new functional materials and polymers from a bio-based building block like pyrogallol can impact the design of sustainable materials with tailored properties for a range of applications. researchgate.net

Analytical Chemistry: The strong reducing properties of pyrogallol can be harnessed in developing new analytical methods, and methanesulfonic acid can serve as a non-oxidizing strong acid medium for such applications. sinocurechem.commdpi.com

Implications for Sustainable Chemistry:

Valorization of Biomass: Pyrogallol can be derived from gallic acid, which is obtained from the hydrolysis of tannins from plant sources. wikipedia.orgchemcess.com Research that expands the applications of pyrogallol contributes to the valorization of biomass and the development of a bio-based economy.

Green Catalysis: Methanesulfonic acid is considered an environmentally benign acid catalyst. chemicalbook.comwikipedia.org Its use in place of more hazardous and corrosive mineral acids like sulfuric acid in industrial processes represents a significant step towards greener and safer chemical manufacturing.

Atom Economy: Catalytic processes, such as those facilitated by methanesulfonic acid, are inherently more sustainable as they can lead to higher reaction efficiencies, reduced waste generation, and lower energy consumption compared to stoichiometric reactions.

By focusing on the synergy between a bio-derived platform chemical and a green acid catalyst, future research in this area can pave the way for innovative and sustainable solutions to challenges in energy, materials, and chemical synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing methanesulfonic acid groups to Benzene-1,2,3-triol (pyrogallol)?

  • Methodological Answer : The synthesis of sulfonic acid derivatives typically involves sulfonation reactions. For pyrogallol, direct sulfonation can be achieved using methanesulfonic acid as both a reagent and solvent under controlled temperatures (e.g., 80–100°C). Alternatively, esterification via methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane may yield methanesulfonate esters. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the desired product .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via 1^1H/13^{13}C NMR and FT-IR spectroscopy to detect characteristic sulfonyl (-SO2_2-) stretches (~1350–1150 cm1^{-1}) .

Q. What analytical techniques are most effective for characterizing Benzene-1,2,3-triol; methanesulfonic acid derivatives?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H NMR to identify aromatic protons (δ 6.5–7.5 ppm for pyrogallol) and sulfonyl group integration. 13^{13}C NMR detects sulfonate carbons (~40–50 ppm for methanesulfonate).
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 270 nm for pyrogallol derivatives) ensures purity.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ for C7_7H8_8O6_6S requires m/z ≈ 218.0) .

Q. How should Benzene-1,2,3-triol derivatives be stored to prevent degradation when combined with sulfonic acids?

  • Methodological Answer : Store under inert conditions (argon or nitrogen atmosphere) at 0–6°C to minimize oxidation and hydrolysis. Use amber glass vials to block UV light, which accelerates decomposition. Conduct stability studies by monitoring degradation via HPLC under varying pH (3–9) and temperature (4–25°C) conditions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of Benzene-1,2,3-triol in methanesulfonic acid-mediated reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for sulfonation pathways (e.g., electrophilic substitution at the ortho/para positions of pyrogallol).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess reaction feasibility.
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants derived from UV-Vis spectroscopy) .

Q. What experimental strategies resolve contradictions in reported catalytic activities of methanesulfonic acid in pyrogallol oxidation?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically vary reaction parameters (e.g., acid concentration, temperature, oxidizing agents like KMnO4_4 or H2_2O2_2).
  • Mechanistic Probes : Use isotopic labeling (18^{18}O in H2_2O) or radical traps (TEMPO) to identify intermediates.
  • Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to isolate dominant factors influencing catalytic efficiency .

Q. How does pH influence the stability of Benzene-1,2,3-triol-methanesulfonic acid complexes, and how is this experimentally determined?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Prepare buffered solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy (absorption at λ = 320 nm for quinone formation).
  • Kinetic Analysis : Fit degradation data to first-order models to derive rate constants (k) and half-lives (t1/2_{1/2}).
  • Structural Insights : Use 1^1H NMR to detect pH-dependent shifts in hydroxyl proton resonances, indicating protonation/deprotonation events .

Q. What strategies optimize the solubility of Benzene-1,2,3-triol derivatives in polar aprotic solvents for electrochemical studies?

  • Methodological Answer :

  • Co-solvent Systems : Test mixtures of DMSO, DMF, or acetonitrile with water (≤10% v/v).
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate salts) via nucleophilic substitution.
  • Solubility Screening : Use nephelometry or dynamic light scattering (DLS) to quantify solubility limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.